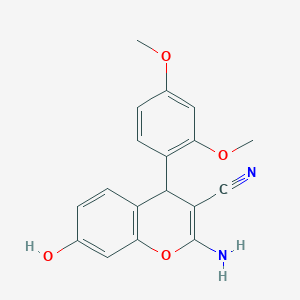
2-(4-Tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-N1N3-diphenylcyclohexane-13-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-N1N3-diphenylcyclohexane-13-dicarboxamide is a complex organic compound with a unique structure that includes tert-butylphenyl, hydroxy, methyl, oxo, and diphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-N1N3-diphenylcyclohexane-13-dicarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the alkylation of phenol with isobutene to produce 4-tert-butylphenol, followed by further reactions to introduce the hydroxy, methyl, oxo, and diphenyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. For example, the use of palladium catalysts in the presence of boronic acids and potassium carbonate has been reported to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-N1N3-diphenylcyclohexane-13-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups at specific positions on the compound .
Aplicaciones Científicas De Investigación
2-(4-Tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-N1N3-diphenylcyclohexane-13-dicarboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-N1N3-diphenylcyclohexane-13-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tert-butylphenyl derivatives and cyclohexane-based compounds. Examples include 4-tert-butylphenol and 2,4,6-tri-tert-butylphenyl derivatives .
Uniqueness
What sets 2-(4-Tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-N1N3-diphenylcyclohexane-13-dicarboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C31H34N2O4 |
|---|---|
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-1-N,3-N-diphenylcyclohexane-1,3-dicarboxamide |
InChI |
InChI=1S/C31H34N2O4/c1-30(2,3)21-17-15-20(16-18-21)25-26(28(35)32-22-11-7-5-8-12-22)24(34)19-31(4,37)27(25)29(36)33-23-13-9-6-10-14-23/h5-18,25-27,37H,19H2,1-4H3,(H,32,35)(H,33,36) |
Clave InChI |
WVLWZZCFWILNRA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C(C(C1C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C)C(=O)NC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline](/img/structure/B11050968.png)
![2-{5-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B11050984.png)

![Morpholine, 4-[3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]-1-oxopropyl]-](/img/structure/B11050990.png)
![Methyl (1R,4AS)-6-bromo-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate](/img/structure/B11050992.png)
![4-(2-fluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11050993.png)
![3-(5-chloro-2-fluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051001.png)
![N-(2-Methyl-6-[(propylcarbamoyl)amino]phenyl)benzamide](/img/structure/B11051009.png)
![ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(thiophen-3-yl)propanoate](/img/structure/B11051010.png)
![(1S,2S,5R)-2-[5-(2-Thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B11051014.png)
![2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B11051023.png)
![N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-iodobenzamide](/img/structure/B11051026.png)
![2-(chloromethyl)-5-[(4-methylphenyl)amino]-3-(2-methylpropyl)-3H-anthra[1,2-d]imidazole-6,11-dione](/img/structure/B11051031.png)